1-[(2,5-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Overview
Description
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a complex organic compound characterized by the presence of sulfonyl groups attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of piperazine with 2,5-dimethylbenzenesulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups, forming new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be compared with other sulfonyl-containing piperazine derivatives, such as:
1-(Phenylsulfonyl)piperazine: Lacks the additional 2,5-dimethylphenyl group, which may result in different chemical and biological properties.
1-[(2-Methylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine: Similar structure but with a single methyl group, potentially leading to variations in reactivity and activity.
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which may affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of sulfonyl groups and the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-8-9-16(2)18(14-15)26(23,24)20-12-10-19(11-13-20)25(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJVAJMULICNBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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